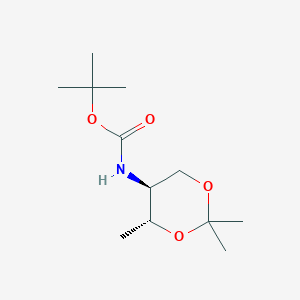

N-Boc-D-Allothreoninal acetonide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-D-Allothreoninal acetonide is a chemical compound with the molecular formula C12H23NO4 . It has a molecular weight of 245.32 .

Synthesis Analysis

The synthesis of N-Boc-D-Allothreoninal acetonide involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis

The molecular structure of N-Boc-D-Allothreoninal acetonide is represented by the formula C12H23NO4 . This indicates that the compound consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis

The deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, can be achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Applications De Recherche Scientifique

Organic Synthesis and Drug Development

Compounds like N-Boc-D-Allothreoninal acetonide play critical roles in the development of pharmaceuticals. Their utility in organic synthesis lies in their ability to serve as building blocks for more complex molecules. For instance, a simple and efficient method for synthesizing allo- and threo-3,3'-dimethylcystine derivatives, which are related to the structural complexity of N-Boc-D-Allothreoninal acetonide, has been reported. Such methodologies are essential for creating peptides and peptide-based drugs with potential therapeutic applications (Baig, Sudhir, & Chandrasekaran, 2008).

Neurodegenerative Disease Research

N-Acetylcysteine (NAC), a compound with some functional similarities to N-Boc-D-Allothreoninal acetonide in terms of its biochemical applications, has shown promise in neurodegenerative disease research. Its antioxidant and anti-inflammatory properties are being explored for therapeutic use in Parkinson’s and Alzheimer’s diseases, among others. NAC's potential for neuroprotection and the mitigation of cognitive decline underscores the significance of research into related compounds (Tardiolo, Bramanti, & Mazzon, 2018).

Antioxidant Research

The exploration of antioxidant therapies highlights the importance of compounds like N-Boc-D-Allothreoninal acetonide in medical research. Similar to NAC, such compounds can be investigated for their ability to counter oxidative stress, a key factor in many diseases, including neurodegenerative disorders. The antioxidant activity of NAC, for instance, has been attributed to its capacity to restore reduced glutathione levels, suggesting a potential area of study for related compounds in combating oxidative damage (Elbini Dhouib et al., 2016).

Pharmacokinetic Modulation

Research into the modulation of pharmacokinetic properties of therapeutics underscores another potential application of compounds like N-Boc-D-Allothreoninal acetonide. For example, the study on glycosylation of peptide nucleic acid monomers for improved drug delivery demonstrates how structural modifications can enhance therapeutic targeting and efficacy. Such insights are relevant for designing drug candidates with optimized absorption, distribution, metabolism, and excretion profiles (Hamzavi et al., 2003).

Mécanisme D'action

Propriétés

IUPAC Name |

tert-butyl N-[(4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8-9(7-15-12(5,6)16-8)13-10(14)17-11(2,3)4/h8-9H,7H2,1-6H3,(H,13,14)/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGIIADEKHIPQG-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(COC(O1)(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](COC(O1)(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate](/img/structure/B2992188.png)

![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2992189.png)

![Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2992190.png)

![N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2992191.png)

![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2992197.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2992205.png)

![1-[(4-Fluorophenyl)methyl]-4-iodopyrazole](/img/structure/B2992208.png)

![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate](/img/structure/B2992209.png)